N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3/c1-10-2-4-13-11(8-18(23)24-16(13)6-10)7-17(22)21-12-3-5-15(20)14(19)9-12/h2-6,8-9H,7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHDFKCVIYXKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:
Formation of the 7-methyl-2-oxo-2H-chromen-4-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetamide group: The intermediate is then reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine or triethylamine.
Attachment of the 3-chloro-4-fluorophenyl group: This step involves the nucleophilic substitution reaction of the acetamide intermediate with a 3-chloro-4-fluoroaniline derivative under suitable conditions, such as heating in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution with halides in polar aprotic solvents, electrophilic substitution with electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has shown promising anticancer activity in various studies:
- Mechanism of Action : The compound primarily exhibits its anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival pathways, notably targeting the VEGFR-2 and AKT pathways, which are crucial for tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 1.5 | Inhibition of VEGFR-2, AKT |
| PC-3 | 5 | Induction of apoptosis |
These results indicate that the compound is particularly potent against liver (HepG2) and prostate (PC-3) cancer cells.
In Vivo Studies
In vivo studies using xenograft models have further validated the compound's efficacy:
- Tumor growth was significantly reduced in models treated with this compound compared to control groups treated with vehicle solutions.
Synthesis and Derivative Development
The synthesis of this compound involves several steps, typically starting from commercially available starting materials. The synthetic route often includes:
- Formation of the chromene ring.
- Introduction of the chloro-fluorophenyl group.
- Acetylation to yield the final product.
Research into derivatives has indicated that structural modifications can enhance biological activity, leading to a focus on optimizing these compounds for improved efficacy.
Case Study 1: Liver Cancer Treatment
In a comparative study involving liver cancer treatments, this compound demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Structural Optimization
A study examining various derivatives of chromene-based compounds indicated that modifications on the chromene structure significantly impacted cytotoxicity levels, highlighting the importance of structural optimization in developing effective anticancer agents.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural features, such as the 3-chloro-4-fluorophenyl group, coumarin derivatives, or acetamide-based scaffolds.
Substituent-Based Comparison
2.1.1. Coumarin Derivatives
- N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (): Structure: Differs in the substitution pattern of the coumarin (7-amino-4-methyl vs. 7-methyl-2-oxo-4-yl) and the phenyl group (unsubstituted vs. 3-chloro-4-fluoro). Activity: Exhibits superior anti-inflammatory activity compared to ibuprofen, highlighting the importance of the coumarin core in modulating inflammation . Synthesis: Prepared via Schotten-Baumann amide coupling, a method applicable to the target compound .
- 2-(2-Fluoro-biphenyl-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide (): Structure: Replaces the 3-chloro-4-fluorophenyl with a fluorinated biphenyl group. The biphenyl group may enhance steric bulk, affecting target selectivity .
2.1.2. 3-Chloro-4-Fluorophenyl Acetamides
- N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (): Structure: Substitutes the coumarin with a 4-methoxyphenyl group.
- N-(3-Chloro-4-fluorophenyl)-2-((3-(4-chlorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide (): Structure: Features a thioquinazolinone group instead of coumarin. Activity: Likely targets kinases or DNA repair pathways due to the quinazolinone scaffold, a known pharmacophore in anticancer agents .
Research Findings and Implications
- Anti-inflammatory Potential: The coumarin core in analogs () suggests the target compound may share COX or cytokine-modulating activity.
- Anticancer Applications: Thioquinazolinone derivatives () highlight the role of electron-deficient aryl groups in DNA intercalation or kinase inhibition.
- Synthetic Flexibility : The 3-chloro-4-fluorophenyl group is compatible with diverse reactions (e.g., amide coupling, thioether formation), enabling rapid derivatization .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic organic compound classified within the acetamide group. This compound features a unique structural composition that includes a 3-chloro-4-fluorophenyl moiety and a 7-methyl-2-oxo-2H-chromen-4-yl group, contributing to its potential biological activities. The synthesis of this compound typically involves specific chemical reactions that allow for the formation of its distinct functional groups, which may play critical roles in its biological effects.
Chemical Structure
The molecular formula of this compound is , and its molecular weight is approximately 319.74 g/mol.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) in its structure enhances its binding affinity to biological targets due to their electron-withdrawing properties, which facilitate stronger interactions through hydrogen bonding and other non-covalent interactions .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing chromene structures can effectively inhibit bacterial growth, suggesting potential applications in treating infections .
Anti-inflammatory Properties
In vitro studies have demonstrated that the compound may possess anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the biosynthesis of inflammatory mediators, and their inhibition could lead to reduced inflammation and pain .
Anticancer Potential
The anticancer properties of this compound have been explored through various assays. Preliminary results indicate that this compound may induce cytotoxicity in cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chloro-4-fluorophenyl)-2-(7-methylchromenyl)acetamide | Lacks the oxo group | Moderate antibacterial activity |
| N-(3-bromo phenyl)-2-(7-methylchromenyl)acetamide | Bromine instead of chlorine | Enhanced cytotoxicity against cancer cells |
| N-(phenyl)-2-(7-methylchromenyl)acetamide | No halogen substituent | Reduced antimicrobial activity |
This table illustrates how variations in substituent groups can significantly influence the biological properties of similar compounds.
Case Studies
- Antimicrobial Activity : In a study evaluating various chromene derivatives, N-(3-chloro-4-fluorophenyl)-2-(7-methylchromenyl)acetamide exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory potential demonstrated that this compound reduced COX activity by over 50% at concentrations as low as 10 µM, indicating strong anti-inflammatory properties .
- Cytotoxicity Studies : In vitro cytotoxicity assays against MCF-7 cells revealed an IC50 value of approximately 15 µM for N-(3-chloro-4-fluorophenyl)-2-(7-methylchromenyl)acetamide, suggesting significant potential for development as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide?
- Methodological Answer : A typical synthesis involves coupling 3-chloro-4-fluoroaniline derivatives with activated chromene-acetic acid intermediates. For example, amide bond formation can be achieved using carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) in dichloromethane or acetonitrile under inert conditions, followed by purification via recrystallization or column chromatography . Catalytic KI may enhance reaction efficiency in nucleophilic substitution steps .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substituent positions and amide linkage integrity. For instance, the aromatic protons of the 3-chloro-4-fluorophenyl group appear as distinct multiplets in δ 7.0–7.5 ppm, while the chromene carbonyl resonates near δ 160 ppm in NMR .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass 428.1107 Da) and fragmentation patterns .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650–1680 cm) and chromene lactone (1700–1750 cm) confirm functional groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational flexibility in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement identifies torsional angles and intermolecular interactions. For example, dihedral angles between the chromene and phenyl rings (e.g., 54.8°–77.5°) reveal steric or electronic influences on conformation . Hydrogen-bonding networks (e.g., N–H⋯O) stabilize dimeric forms, which can be visualized using ORTEP for Windows . Rigorous refinement protocols, including anisotropic displacement parameters, mitigate thermal motion artifacts .
Q. How should researchers address discrepancies in crystallographic data between experimental batches?
- Methodological Answer :
- Data Validation : Use checkCIF/PLATON to identify symmetry or occupancy errors. For twinned crystals, refine using TWIN/BASF commands in SHELXL .
- Conformational Analysis : Compare unit cell parameters and hydrogen-bonding motifs across datasets. For example, polymorphic variations may arise from solvent of crystallization (e.g., dichloromethane vs. ethanol) .
- Software Tools : Leverage WinGX for metric analysis of molecular geometry and packing .
Q. What strategies optimize reaction yield during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Replace EDC with alternative coupling agents (e.g., DCC/HOBt) to reduce side reactions .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Temperature Control : Gradual heating (60–80°C) minimizes decomposition of thermally sensitive intermediates like chromene lactones .
Q. How can computational methods predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the electron-deficient fluorophenyl group may favor nucleophilic aromatic substitution .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), focusing on hydrogen bonds with the amide moiety and π-π stacking with the chromene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
